
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-chlorophenyl hydrazine with o-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research explores the use of triazole derivatives in drug development. This compound may serve as a lead compound for designing new therapeutic agents.
Industry
In industry, triazoles are used in the production of polymers, dyes, and other materials. The specific properties of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Benzotriazole: Known for its corrosion inhibition properties.
Tetrazole: Used in pharmaceuticals and materials science.
Uniqueness
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of m-chlorophenyl and o-tolyl groups differentiates it from other triazole derivatives.
Propriétés
Numéro CAS |
69095-76-7 |
|---|---|
Formule moléculaire |
C15H12ClN3 |
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-10-5-2-3-8-13(10)15-17-14(18-19-15)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,18,19) |
Clé InChI |
AVLDHPNHSUKPDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


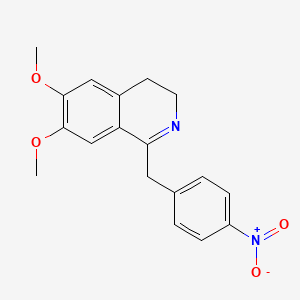

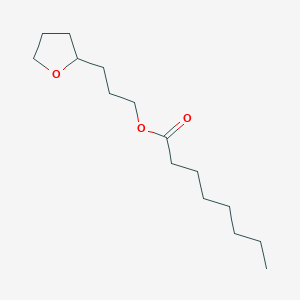

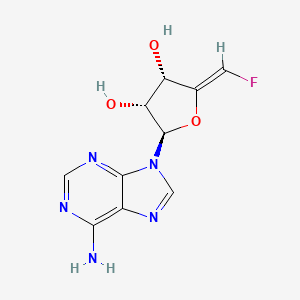



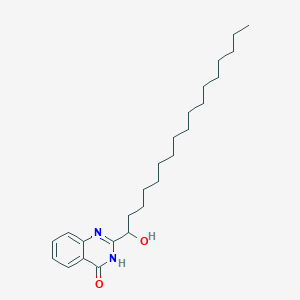


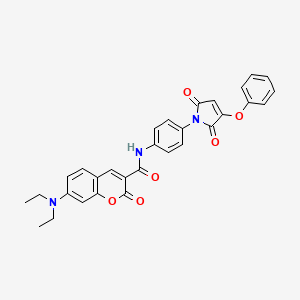
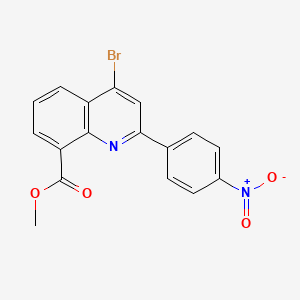
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
